molecular formula C12H12N2O2S B14962736 n-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide

n-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B14962736
M. Wt: 248.30 g/mol
InChI Key: WJVSGJQDNNNZNQ-UHFFFAOYSA-N
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Description

"N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide" is a synthetic small molecule featuring a thiophene-2-carboxamide backbone linked via a methylene group to a 2-methoxypyridin-3-yl moiety.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-16-12-9(4-2-6-13-12)8-14-11(15)10-5-3-7-17-10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

WJVSGJQDNNNZNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-methoxypyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 3-position.

    Nucleophilic Substitution: The halogenated pyridine derivative undergoes a nucleophilic substitution reaction with a thiophene-2-carboxamide derivative, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Mechanism of Action

The mechanism of action of N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Pyridine Ring Substituents

  • Target Compound vs. Derivative 76 : The methoxy group in the target compound contrasts with the chloro substituent in derivative 76. Methoxy’s electron-donating nature may improve metabolic stability and reduce cytotoxicity compared to chloro’s electron-withdrawing effects, which correlate with moderate antitubercular activity in derivative 76 .
  • Target Compound vs. SAG : SAG’s benzo[b]thiophene core and bulky substituents (e.g., pyridinylbenzyl groups) enhance its Smoothened receptor binding affinity, whereas the target compound’s simpler pyridine-thiophene linkage may prioritize solubility over receptor specificity .

Functional Group Linkages

  • Thiourea vs. Carboxamide : Derivative 76 incorporates a thiourea linker, which is critical for InhA inhibition via hydrogen bonding with NAD+ cofactors. The target compound’s carboxamide group lacks this linker, suggesting divergent mechanisms of action .
  • Aminoethyl Group in M8-B: The 2-aminoethyl group in M8-B facilitates TRPM8 antagonism by mimicking endogenous ligands like menthol. The target compound’s methoxypyridinyl group may instead favor interactions with hydrophobic enzyme pockets .

Physicochemical and Crystallographic Properties

  • Crystalline Forms: highlights the importance of crystalline forms (e.g., methanesulfonate salts) in enhancing bioavailability.
  • Solubility and Stability : Methoxy and pyridine groups in the target compound likely improve aqueous solubility compared to halogenated analogs (e.g., derivative 76), aligning with trends observed in compound 11j’s NMR data .

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